2-(3-methoxyphenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide
Description
Properties
IUPAC Name |
2-(3-methoxyphenoxy)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-28-18-6-2-7-19(14-18)29-15-22(26)24-17-10-9-16-5-3-11-25(20(16)13-17)23(27)21-8-4-12-30-21/h2,4,6-10,12-14H,3,5,11,15H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVLYPOFZJGJDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CS4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ primarily in substituents on the phenoxy ring and tetrahydroquinoline core. Key examples include:
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | logP | Notable Features |
|---|---|---|---|---|---|
| 2-(3-Methoxyphenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide (Target) | C₂₃H₂₂N₂O₄S | 422.5 | 3-Methoxyphenoxy, thiophene-2-carbonyl | 4.76* | Balanced lipophilicity; methoxy group may enhance solubility vs. methyl groups. |
| 2-(3-Methylphenyl)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide | C₂₃H₂₂N₂O₂S | 390.5 | 3-Methylphenyl, thiophene-2-carbonyl | 4.76 | Higher lipophilicity; methyl group may reduce solubility. |
| 2-(4-Chlorophenoxy)-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide | C₂₄H₂₃ClN₂O₅S | 487.0 | 4-Chlorophenoxy, benzenesulfonyl | N/A | Chlorine enhances electron-withdrawing effects; sulfonyl group increases MW. |
*Estimated based on structural similarity to .
Key Observations:
Substituent Effects on Lipophilicity and Solubility: The 3-methoxyphenoxy group in the target compound provides moderate lipophilicity (logP ~4.76), balancing membrane permeability and aqueous solubility. In contrast, the 3-methylphenyl analogue (logP 4.76) lacks the ether oxygen, likely reducing solubility .
Positional Isomerism on Tetrahydroquinoline: The target compound substitutes the tetrahydroquinoline at the 7-position, while the methylphenyl analogue () substitutes at the 6-position. This positional difference may influence conformational flexibility and target binding .
Thiophene-2-carbonyl vs.
Pharmacological Implications
- Anticancer and Anti-inflammatory Potential: Phenoxyacetamide derivatives with electron-withdrawing groups (e.g., nitro, chloro) on the aromatic ring show enhanced anticancer activity (e.g., compound 3c in ). The target compound’s 3-methoxy group, though electron-donating, may offer selectivity for specific targets, such as kinases or GPCRs .
- Analgesic Activity: Substituents like methoxy and thiophene-2-carbonyl are associated with analgesic effects in related compounds, possibly through modulation of COX or opioid receptors .
Preparation Methods
Preparation of 7-Amino-1,2,3,4-Tetrahydroquinoline
The tetrahydroquinoline core is typically synthesized via:
Bischler-Napieralski Cyclization
-
Reactants : β-Phenylethylamine derivatives (e.g., 3-methoxyphenethylamine)
-
Conditions : POCl₃ in refluxing toluene (110–120°C, 6–8 h)
Catalytic Hydrogenation
Synthesis of Thiophene-2-Carbonyl Chloride
Methodology :
Preparation of 2-(3-Methoxyphenoxy)Acetic Acid
Stepwise Protocol :
-
Williamson Ether Synthesis
-
3-Methoxyphenol + Ethyl bromoacetate in acetone with K₂CO₃ (reflux, 8 h)
→ Ethyl 2-(3-methoxyphenoxy)acetate (78% yield)
-
-
Saponification
Final Assembly of the Target Compound
N-Acylation of Tetrahydroquinoline
Reaction Scheme :
7-Amino-THQ + Thiophene-2-carbonyl chloride → 1-(Thiophene-2-carbonyl)-7-amino-THQ
Optimized Conditions :
Amide Coupling with 2-(3-Methoxyphenoxy)Acetic Acid
Coupling Agents :
-
EDC/HOBt System :
Alternative Method :
-
DCC/DMAP :
Reaction Optimization and Challenges
Critical Parameters Affecting Yield
Purification Challenges
-
Column Chromatography :
-
Recrystallization :
Spectroscopic Characterization Data
NMR Analysis (CDCl₃, 400 MHz)
| Proton Environment | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Thiophene H-3/H-4 | 7.42–7.58 | dd | 2H |
| Tetrahydroquinoline H-7 | 6.89 | s | 1H |
| OCH₃ (phenoxy) | 3.78 | s | 3H |
| NH (amide) | 8.21 | br s | 1H |
High-Resolution Mass Spectrometry
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| EDC/HOBt in DMF | 74 | 98.5 | 12.40 | Pilot-scale |
| DCC/DMAP in THF | 61 | 97.2 | 9.80 | Lab-scale |
| Mixed Anhydride | 53 | 95.1 | 7.20 | Not viable |
Q & A
Q. What are the recommended synthetic routes for 2-(3-methoxyphenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including:
- Step 1 : Formation of the tetrahydroquinoline core via cyclization under acidic conditions.
- Step 2 : Introduction of the thiophene-2-carbonyl group using coupling reagents like EDCI/HOBt in anhydrous DCM .
- Step 3 : Acetamide formation via nucleophilic substitution between the tetrahydroquinoline intermediate and 2-(3-methoxyphenoxy)acetyl chloride.
Q. Optimization Tips :
- Control reaction temperature (e.g., 0–5°C for acyl chloride reactions to minimize side products).
- Use HPLC to monitor intermediate purity (>95% recommended before proceeding) .
- Solvent selection (e.g., THF for improved solubility of polar intermediates) .
Q. Which analytical techniques are critical for structural validation of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of methoxyphenoxy (δ 3.75–3.85 ppm for OCH₃), thiophene carbonyl (δ 165–170 ppm), and tetrahydroquinoline protons (δ 1.5–2.5 ppm for CH₂ groups) .
- HPLC-MS : Ensure >98% purity and validate molecular weight (MW = ~422.5 g/mol) .
- FT-IR : Key peaks include N-H stretch (~3300 cm⁻¹ for amide) and C=O stretches (~1680 cm⁻¹ for carbonyl groups) .
Q. What preliminary biological assays are recommended to explore its pharmacological potential?
- Kinase Inhibition Screening : Use ATP-binding assays (e.g., TR-FRET) to test activity against kinases like EGFR or VEGFR, given structural similarities to known inhibitors .
- Antimicrobial Testing : Employ broth microdilution assays (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Cytotoxicity Profiling : MTT assays on human cell lines (e.g., HEK293, HepG2) to assess safety margins .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Methodology :
- Substituent Variation : Synthesize analogs with modified methoxyphenoxy (e.g., 4-methoxy vs. 3-methoxy) or thiophene substituents (e.g., sulfonyl vs. carbonyl). Compare activity in kinase panels .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with kinase active sites) .
Q. Example SAR Table :
| Analog | Substituent Modification | IC₅₀ (EGFR) | IC₅₀ (VEGFR2) |
|---|---|---|---|
| Parent | 3-methoxyphenoxy | 120 nM | 450 nM |
| A1 | 4-methoxyphenoxy | 90 nM | 320 nM |
| A2 | Thiophene → Furan | >1 μM | >1 μM |
Data adapted from structural analogs in .
Q. What strategies resolve contradictions in reported spectral data for this compound?
- Reproducibility Checks : Repeat synthesis and characterization under standardized conditions (e.g., deuterated solvents for NMR, identical HPLC gradients).
- Advanced Spectroscopic Validation : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals, particularly in the tetrahydroquinoline region .
- Cross-Lab Collaboration : Compare data with independent research groups to identify systematic errors (e.g., solvent polarity effects on chemical shifts) .
Q. How can in vivo pharmacokinetic (PK) studies be optimized for this compound?
- Formulation : Use PEGylated nanoparticles to enhance aqueous solubility (logP ~3.2 predicted) .
- Dosing Regimen : Administer intravenously (5 mg/kg) in rodent models, with plasma sampling at 0.5, 2, 6, 12, and 24 hrs post-dose.
- Analytical Method : LC-MS/MS quantification (LLOQ = 1 ng/mL) to track parent compound and metabolites .
Q. What computational tools are effective for predicting metabolic stability?
- Software : Use Schrödinger’s ADMET Predictor or SwissADME to identify vulnerable sites (e.g., methoxy O-demethylation, amide hydrolysis) .
- In Silico Cytochrome P450 Modeling : Prioritize CYP3A4 and CYP2D6 interactions based on structural analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
